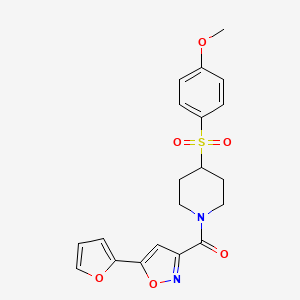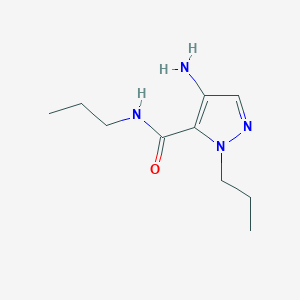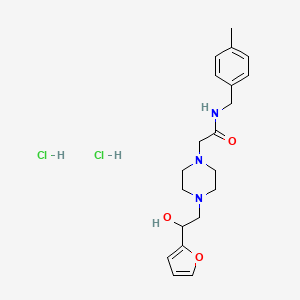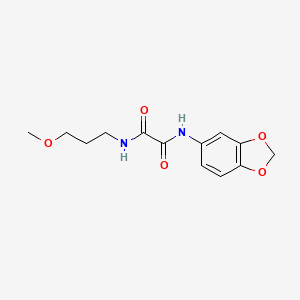![molecular formula C13H19NO2 B2514509 8-(oxan-4-ylcarbonyl)-8-azabicyclo[3.2.1]oct-2-ène CAS No. 2309553-41-9](/img/structure/B2514509.png)
8-(oxan-4-ylcarbonyl)-8-azabicyclo[3.2.1]oct-2-ène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural and pharmacological properties.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone.
Mécanisme D'action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone involves its binding to the nicotinic acetylcholine receptor. This receptor is a type of ion channel that is activated by the neurotransmitter acetylcholine. When (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone binds to this receptor, it can modulate its activity and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone can have a range of biochemical and physiological effects. One of the most significant effects is its ability to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve cognitive function and memory in animal models, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone for lab experiments is its ability to bind selectively to the nicotinic acetylcholine receptor. This selectivity makes it a valuable tool for studying the role of this receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of addiction and cognitive disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 5-oxo-tetrahydrofuran-2-carboxylic acid and (R)-(-)-2-aminobutanol. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate, and the resulting product is (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone.
Applications De Recherche Scientifique
Synthèse catalysée par Au(I)
Ce composé joue un rôle crucial dans la synthèse catalysée par Au(I) des 8-oxabicyclo[3.2.1]oct-2-ènes et des 9-oxabicyclo[3.3.1]nona-2,6-diènes à partir d'énynol par cyclisation de type oxonium/Prins . Les principaux avantages de cette réaction sont la sélectivité, une bonne tolérance aux groupes fonctionnels et une nouvelle approche pour la synthèse de systèmes oxabicycliques et oxatricycliques .
Synthèses asymétriques
Le composé est utilisé dans les synthèses asymétriques de 8-oxabicyclo[3.2.1]octane et de 11-oxatricyclo[5.3.1.0]undécane à partir de glycals . Cette méthode implique une migration 1,3-acyloxy/réarrangement de Ferrier en tandem catalysée par l'or(I) de carboxylates propargyliques portant un 1,6-ényne dérivé du glycal .
Synthèse de produits naturels
Le composé est un motif structurel courant présent dans de nombreuses classes de produits naturels . Certains de ces produits naturels présentent des activités biologiques intéressantes. Par exemple, l'Englerin A, un agent antitumoral potentiel, présente une activité sélective contre les lignées cellulaires du cancer rénal au niveau nanomolaire .
Polymérisation d'acétals bicycliques
Le composé est utilisé dans la polymérisation d'acétals bicycliques . Cela fait partie d'une approche pour la conception moléculaire de polysaccharides structurellement bien définis présentant des activités physiologiques .
Disponibilité commerciale
Le composé est disponible dans le commerce et peut être acheté auprès de divers fournisseurs de produits chimiques à des fins de recherche . Cela le rend accessible pour diverses applications de recherche scientifique.
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(10-6-8-16-9-7-10)14-11-2-1-3-12(14)5-4-11/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGYZWPNJPGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)


![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)


![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)
![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)